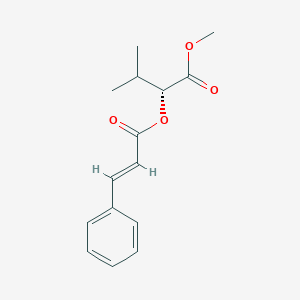
Asarumin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asarumin C is a natural product that belongs to the family of lignans. It is extracted from the roots of Asarum sieboldii, a traditional Chinese herb. This compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mechanism of Action
The mechanism of action of Asarumin C is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to activate the p38 MAPK signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Advantages and Limitations for Lab Experiments
Asarumin C has several advantages for lab experiments. It is a natural product that can be easily extracted from Asarum sieboldii roots. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. The yield of this compound is relatively low, which makes it a challenging compound to work with. Additionally, this compound has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Asarumin C. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound exerts its various biological activities. Additionally, the potential use of this compound as a therapeutic agent for various diseases should be explored further.
Synthesis Methods
The synthesis of Asarumin C is a complex process that involves several steps. The first step is the extraction of Asarum sieboldii roots using solvents such as ethanol. The crude extract is then subjected to column chromatography to isolate this compound. The purity of the compound is further improved by recrystallization. The yield of this compound is relatively low, which makes it a challenging compound to synthesize.
Scientific Research Applications
Asarumin C has been extensively studied for its various biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
properties
CAS RN |
126518-77-2 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
methyl (2R)-3-methyl-2-[(E)-3-phenylprop-2-enoyl]oxybutanoate |
InChI |
InChI=1S/C15H18O4/c1-11(2)14(15(17)18-3)19-13(16)10-9-12-7-5-4-6-8-12/h4-11,14H,1-3H3/b10-9+/t14-/m1/s1 |
InChI Key |
NCJSZYDXLJIVHG-ATWMFIQVSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)OC(=O)/C=C/C1=CC=CC=C1 |
SMILES |
CC(C)C(C(=O)OC)OC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)OC)OC(=O)C=CC1=CC=CC=C1 |
synonyms |
asarumin C methyl 2-cinnamoyloxyisopentanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)



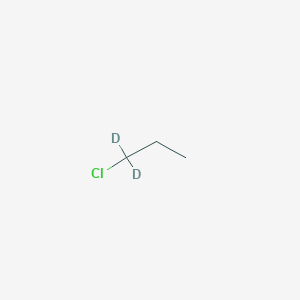
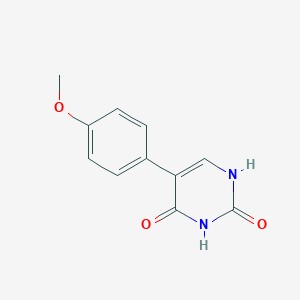
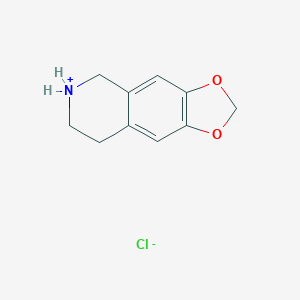
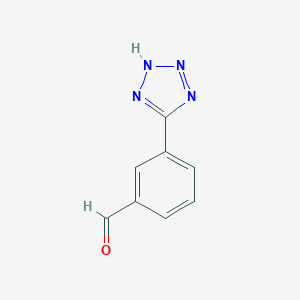


![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)

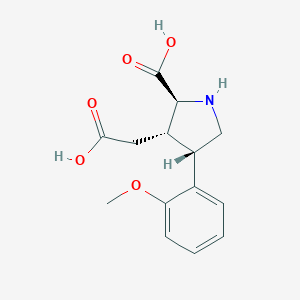
![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)